Ácido 1-metil-2-oxopirrolidina-3-carboxílico

Descripción general

Descripción

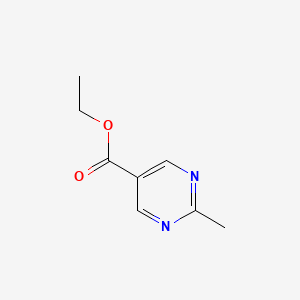

1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring and are of significant interest due to their presence in various natural products and their utility in pharmaceuticals. The compound is a pyrrolidine with a ketone functionality at the second position and a carboxylic acid group at the third position, with a methyl group substituent at the first position .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which allows for the introduction of different substituents at the C-2 position, such as hydroxy, alkoxy, and alkyl groups . Another method reported is the Strecker synthesis starting from levulinic acid, leading to the formation of 2-methyl-5-oxopyrrolidine-2-carboxylic acid upon dehydration . Additionally, asymmetric Michael addition reactions have been utilized to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess .

Molecular Structure Analysis

Crystallographic studies have been conducted on similar compounds, such as (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, to determine their molecular and crystal structures. These studies provide insights into the stereochemistry and packing of the molecules, which are crucial for understanding the properties and reactivity of the compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that modify their structure and functionality. For instance, decarboxylation and nitrosation reactions have been performed on 1-acyl-2-pyrrolidone-3-carboxylic acids to yield 2,3-dioxopyrrolidine derivatives . The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved, and these compounds have been evaluated for their antioxidant activity, with some showing higher activity than ascorbic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their substituents and functional groups. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, and their antimicrobial activity has been assessed, revealing potent activity against certain bacterial strains . The enantiomers of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid have been used as chiral resolving agents, demonstrating the importance of stereochemistry in the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Propiedades químicas

“Ácido 1-metil-2-oxopirrolidina-3-carboxílico” es un compuesto con el número CAS: 30932-84-4 y un peso molecular de 143.14 . Es una sustancia sólida almacenada en condiciones secas a 2-8 °C .

Función en el descubrimiento de fármacos

El anillo de pirrolidina, que es parte del “this compound”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Agonistas inversos de RORγt

Se ha encontrado que una serie de derivados de cis-3,4-difenilpirrolidina, que incluyen “this compound”, actúan como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt) . Este receptor es una variante de empalme del receptor de hormonas nucleares de la subfamilia RORγ, que está involucrado en enfermedades autoinmunes .

Propiedades antimicrobianas

Los compuestos relacionados con el “this compound” han mostrado propiedades antimicrobianas contra diversas cepas de bacterias y hongos . Estos incluyen Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris y Aspergillus fumigatus .

Extensión de la vida útil en condiciones hipóxicas

Se ha encontrado que los compuestos similares al “this compound” aumentan la vida útil y el número de animales sobrevivientes en diferentes estados hipóxicos, como las condiciones normobáricas y hemicas .

Función en la estereoquímica

El anillo de pirrolidina en “this compound” contribuye a la estereoquímica de la molécula . Los diferentes isómeros estereoisoméricos y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, to which this compound belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. For instance, it is recommended to store the compound in a sealed, dry environment at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

1-methyl-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-3-2-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQXSOWYUQJAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564932 | |

| Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30932-84-4 | |

| Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)